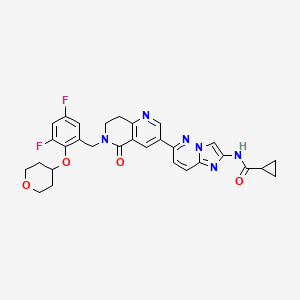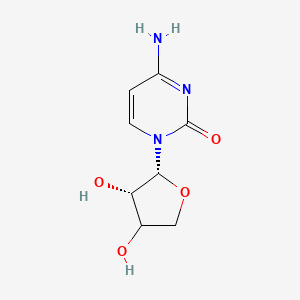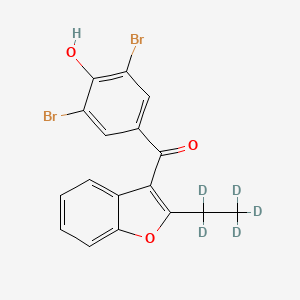
Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce the amino group.
Sulfonation: The amino group is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling Reaction: The sulfonated intermediate is coupled with a butylamine derivative under controlled conditions to introduce the butylamino group.
Phenoxy Substitution: Finally, the phenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and butylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or alkoxide ions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and sulfides.
Substitution Products: Halogenated or alkylated derivatives.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Used in the labeling of proteins for tracking and imaging studies.
Medicine:
Antibacterial Agent: Explored for its potential as an antibacterial agent due to its sulfonamide moiety.
Drug Development: Investigated as a lead compound for developing new therapeutic agents.
Industry:
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Agriculture: Employed in the formulation of agrochemicals for pest control.
作用機序
The mechanism of action of Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
- Sodium 4-(aminosulphonyl)-5-(butylamino)-3-phenoxybenzoate
- Sodium 3-(aminosulphonyl)-4-(butylamino)-5-phenoxybenzoate
- Sodium 5-(aminosulphonyl)-3-(butylamino)-4-phenoxybenzoate
Comparison:
- Structural Differences: The position of the substituents on the aromatic ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Features: Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate is unique due to its specific substitution pattern, which may confer distinct binding properties and biological effects compared to its analogs.
特性
CAS番号 |
28434-74-4 |
|---|---|
分子式 |
C17H19N2NaO5S |
分子量 |
386.4 g/mol |
IUPAC名 |
sodium;3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C17H20N2O5S.Na/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13;/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23);/q;+1/p-1 |
InChIキー |
QDFGOJHAQZEYQL-UHFFFAOYSA-M |
正規SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)[O-])S(=O)(=O)N)OC2=CC=CC=C2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)




![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)

